Pyruvic acid

Catalog No.
S580056
CAS No.
127-17-3
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyruvic acid

CAS Number

127-17-3

Product Name

Pyruvic acid

IUPAC Name

2-oxopropanoic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)

InChI Key

LCTONWCANYUPML-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)O

Solubility

1000.0 mg/mL
miscible with water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Oxopropanoic Acid; Pyruvate; α-Ketopropionate;

Canonical SMILES

CC(=O)C(=O)O

Understanding Cellular Metabolism:

Pyruvate plays a pivotal role in glycolysis, the primary pathway for converting glucose into cellular energy (ATP). Its fate determines the cell's energy production route:

  • Aerobic respiration: In the presence of oxygen, pyruvate enters the citric acid cycle (Krebs cycle) for further energy generation through oxidative phosphorylation .
  • Anaerobic respiration: In the absence of oxygen, pyruvate undergoes fermentation to produce lactate (lactic acid fermentation) or ethanol (alcoholic fermentation), depending on the cell type .

Studying pyruvate metabolism allows researchers to understand various aspects of cellular energy production, including:

  • Metabolic regulation: How cells adjust their metabolic pathways based on oxygen availability and energy demands .
  • Cancer metabolism: Cancer cells often exhibit altered pyruvate metabolism to support their rapid growth and survival .
  • Bioenergetics: The study of energy flow and transformation within cells, with pyruvate acting as a key energy intermediate .

Pyruvate as a Biosynthetic Precursor:

Pyruvate serves as a vital building block for various biomolecules, including:

  • Alanine: An essential amino acid involved in protein synthesis and nitrogen transport .
  • Fatty acids: The main energy storage molecules in cells, synthesized from pyruvate through a series of enzymatic reactions .
  • Other non-essential amino acids: Pyruvate can be converted into other amino acids like glutamate and aspartate through various metabolic pathways .

Research exploring the role of pyruvate in biosynthesis helps scientists understand:

  • Nutrient utilization: How cells utilize different nutrients to synthesize essential biomolecules for growth and maintenance.
  • Metabolic engineering: Modifying metabolic pathways to improve the production of desired biomolecules such as amino acids or biofuels.
  • Nutritional deficiencies: Investigating the impact of dietary limitations on pyruvate availability and its consequences for biosynthesis.

Pyruvate as a Potential Therapeutic Target:

Due to its central role in metabolism, pyruvate has emerged as a potential target for therapeutic interventions in various diseases:

  • Neurodegenerative diseases: Studies suggest that dysregulation of pyruvate metabolism may contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Cancer treatment: Targeting specific enzymes in the pyruvate metabolic pathway holds promise for developing novel cancer therapies .
  • Mitochondrial diseases: Dysfunctions in the mitochondria, the cell's powerhouses, can disrupt pyruvate utilization and energy production. Research is ongoing to explore the potential of pyruvate supplementation in managing these disorders .

Pyruvic acid, with the chemical formula C3H4O3\text{C}_3\text{H}_4\text{O}_3, is a colorless liquid organic compound that plays a crucial role in various biochemical processes. It is the simplest α-keto acid and serves as a key intermediate in the metabolism of carbohydrates, fats, and proteins. Pyruvic acid is primarily produced during glycolysis, where glucose is broken down to generate energy. In addition to its metabolic significance, pyruvic acid can ionize to form pyruvate, which is often used interchangeably with pyruvic acid in biochemical contexts .

  • Glycolysis: It is generated from glucose through a series of enzymatic reactions.
  • Fermentation: In anaerobic conditions, pyruvic acid can be converted into lactic acid or ethanol, depending on the organism. For instance:
    • In muscle cells, it converts to lactic acid during intense exercise.
    • In yeast, it is transformed into ethanol and carbon dioxide .
  • Decarboxylation: Pyruvic acid undergoes decarboxylation to form acetyl-CoA, which enters the citric acid cycle for further energy production .
  • Condensation Reactions: Pyruvic acid can react with other compounds to form oligomers and other complex molecules under specific conditions, such as at the air-water interface .

Pyruvic acid is central to cellular respiration and metabolic pathways:

  • Energy Production: It acts as a pivotal link between anaerobic and aerobic metabolism. During aerobic respiration, pyruvic acid is converted into acetyl-CoA, feeding into the citric acid cycle where further ATP (adenosine triphosphate) is produced.
  • Metabolic Intermediary: Pyruvic acid can be converted into various biomolecules including amino acids and fatty acids, thus playing a significant role in anabolism .
  • Regulatory Functions: It influences several metabolic pathways by acting as a substrate or product in enzymatic reactions.

Pyruvic acid can be synthesized through various methods:

  • Biological Synthesis: Naturally produced during glycolysis from glucose.
  • Chemical Synthesis:
    • Dehydration of Tartaric Acid: Pyruvic acid can be obtained by heating tartaric acid with potassium hydrogen sulfate at elevated temperatures (210–220 °C) followed by fractional distillation .

Pyruvic acid has diverse applications across various fields:

  • Food Industry: Used as a food additive and flavoring agent.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and supplements.
  • Cosmetics: Employed in skin care products for its exfoliating properties.
  • Biotechnology: Utilized in metabolic engineering and synthetic biology for producing biofuels and biochemicals .

Research on pyruvic acid often focuses on its interactions within biological systems:

  • Enzyme Interactions: Studies have shown how pyruvic acid interacts with enzymes involved in glycolysis and the citric acid cycle, influencing metabolic fluxes.
  • Complex Formation: Pyruvic acid's ability to form complexes with other biological molecules has implications for understanding metabolic pathways and disease states .

Several compounds share structural or functional similarities with pyruvic acid:

Compound NameChemical FormulaKey Characteristics
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Simple carboxylic acid; used in vinegar production.
Lactic AcidC3H6O3\text{C}_3\text{H}_6\text{O}_3Product of anaerobic glycolysis; involved in muscle metabolism.
Oxaloacetic AcidC4H4O5\text{C}_4\text{H}_4\text{O}_5Intermediate in the citric acid cycle; plays a role in gluconeogenesis.
Acetyl-CoAC2H3O\text{C}_2\text{H}_3\text{O}Key molecule linking glycolysis to the citric acid cycle; derived from pyruvate.
2-Hydroxybutyric AcidC4H8O3\text{C}_4\text{H}_8\text{O}_3Related to metabolism; can be formed from pyruvate through specific pathways.

Uniqueness of Pyruvic Acid

Pyruvic acid stands out due to its central role as a metabolic hub linking various pathways including glycolysis, fermentation, and the citric acid cycle. Its ability to serve both as an energy source and a precursor for biosynthesis makes it unique among similar compounds .

Physical Description

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index]
Liquid
colourless to amber viscous liquid with a sour vinegar-like odou

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

88.016043985 g/mol

Monoisotopic Mass

88.016043985 g/mol

Boiling Point

54 °C at 1.00E+01 mm Hg

Heavy Atom Count

6

Density

1.260-1.281

LogP

-0.5

Melting Point

13.8 °C

UNII

8558G7RUTR

GHS Hazard Statements

Aggregated GHS information provided by 1682 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (81.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Pyruvic acid or pyruvate is a key intermediate in the glycolytic and pyruvate dehydrogenase pathways, which are involved in biological energy production. Pyruvate is widely found in living organisms. It is not an essential nutrient since it can be synthesized in the cells of the body. Certain fruits and vegetables are rich in pyruvate. For example, an average-size red apple contains approximately 450 milligrams. Dark beer and red wine are also rich sources of pyruvate. Recent research suggests that pyruvate in high concentrations may have a role in cardiovascular therapy, as an inotropic agent. Supplements of this dietary substance may also have bariatric and ergogenic applications.

Mechanism of Action

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione.

Vapor Pressure

1.29 [mmHg]

Pictograms

Corrosive

Other CAS

127-17-3

Absorption Distribution and Excretion

Pyruvate is absorbed from the gastrointestinal tract from whence it is transported to the liver via the portal circulation.

Metabolism Metabolites

In the liver, pyruvate is metabolized via several pathways.

Wikipedia

Pyruvic acid
Quinoline_Yellow_WS

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-oxo-: ACTIVE

Dates

Modify: 2023-08-15
Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
Balibar et al. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bis-prenylation Nature Chemical Biology, doi: 10.1038/NChemBio.2007.20, published online 12 August 2007. http://www.nature.com/naturechemicalbiology
Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
Fets et al. MCT2 mediates concentration-dependent inhibition of glutamine metabolism by MOG. Nature Chemical Biology, doi: 10.1038/s41589-018-0136-y, published online 8 October 2018
Liu et al. Site-selective C-H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Chemistry, doi: 10.1038/nchem.2606, published online 12 September 2016

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